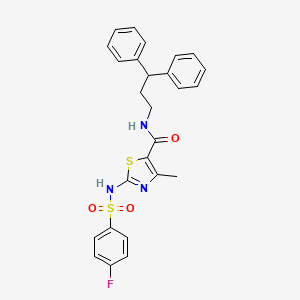
tert-Butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine ring, and the incorporation of the nitro and chloro groups. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions.
Incorporation of Functional Groups: The nitro and chloro groups can be introduced through nitration and halogenation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted derivatives.
科学的研究の応用
1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a precursor for drug development.
作用機序
The mechanism of action of 1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The nitro and chloro groups, as well as the piperidine and pyridine rings, contribute to its reactivity and binding affinity. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing transcriptional and translational processes.
類似化合物との比較
1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate can be compared with other similar compounds, such as:
N- {4-chloro-2- [ (1-oxido-4-pyridinyl)carbonyl]phenyl}-4- (1,1-dimethylethyl) benzenesulfonamide: This compound shares structural similarities but differs in its functional groups and overall reactivity.
Other Piperidine Derivatives: Compounds with similar piperidine rings but different substituents can be compared to highlight the unique properties of 1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate.
特性
分子式 |
C15H21ClN4O4 |
|---|---|
分子量 |
356.80 g/mol |
IUPAC名 |
tert-butyl 4-[(2-chloro-5-nitropyridin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN4O4/c1-15(2,3)24-14(21)19-6-4-10(5-7-19)18-11-8-13(16)17-9-12(11)20(22)23/h8-10H,4-7H2,1-3H3,(H,17,18) |
InChIキー |
YRLSOJYUSVBTAA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=NC=C2[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)





![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)



